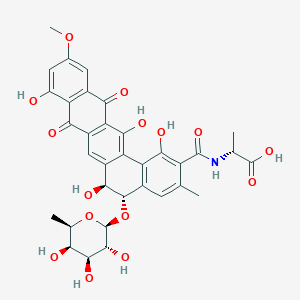
2,4-Dimethyloxazole-5-carboxamide
Overview
Description
Synthesis Analysis
Oxazole is an important heterocyclic nucleus having a wide spectrum of biological activities . The utility of oxazole as intermediates for the synthesis of new chemical entities in medicinal chemistry has been increased in the past few years .Molecular Structure Analysis
The molecular formula of 2,4-Dimethyloxazole-5-carboxamide is C6H8N2O2.Chemical Reactions Analysis
Oxazole is a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between . Substitution pattern in oxazole derivatives plays a pivotal role in delineating the biological activities .Scientific Research Applications
Medicinal Chemistry
2,4-Dimethyloxazole-5-carboxamide plays a significant role in medicinal chemistry due to its utility in synthesizing peptides, lactams, and a variety of drugs . It is a key component in the development of bioactive products with potential anticancer, antifungal, and antibacterial properties. The compound’s amide bond formation is crucial for creating new therapeutic agents.
Drug Discovery
In drug discovery, this compound is utilized for its versatile applications, including the synthesis of novel drugs . Its structural motif is found in many pharmaceuticals, where it contributes to the stability and efficacy of the drugs. The compound’s properties enable the exploration of new pharmacophores and optimization of lead compounds.
Materials Science
2,4-Dimethyloxazole-5-carboxamide finds applications in materials science, particularly in the development of new materials with specific properties. Its chemical structure can be incorporated into polymers and other materials to enhance their functionality, such as improving thermal stability or altering electrical properties.
Biology
The compound is used in biological research to study enzyme inhibition and to develop new biochemical assays . It serves as a building block for creating molecules that can interact with biological targets, aiding in the understanding of biological processes and the discovery of new treatments.
Pharmacology
In pharmacology, 2,4-Dimethyloxazole-5-carboxamide derivatives are evaluated for their therapeutic potential, including their role as inhibitors of enzymes like acetylcholinesterase . These derivatives are studied for their ability to manage cognitive decline and other neurological conditions.
Organic Synthesis
This compound is integral to organic synthesis, where it is involved in the formation of amide bonds—a fundamental reaction in the synthesis of a wide array of organic compounds . It is also used in the synthesis of heterocycles, which are essential in the creation of many organic molecules with diverse applications.
Safety and Hazards
The safety data sheet of a similar compound, 2,4-Dimethyloxazole-5-carboxaldehyde, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray, and to use only outdoors or in a well-ventilated area .
Mechanism of Action
Target of Action
The primary targets of 2,4-Dimethyloxazole-5-carboxamide are currently unknown. This compound is a derivative of oxazole, a heterocyclic compound that has been associated with a wide spectrum of biological activities . .
Mode of Action
Oxazole derivatives have been shown to interact with various biological targets, leading to a range of effects . .
Biochemical Pathways
Oxazole derivatives have been associated with various biological activities, suggesting they may interact with multiple pathways
Result of Action
The molecular and cellular effects of 2,4-Dimethyloxazole-5-carboxamide’s action are currently unknown. Given the diverse biological activities associated with oxazole derivatives , it is likely that this compound could have multiple effects at the molecular and cellular level.
properties
IUPAC Name |
2,4-dimethyl-1,3-oxazole-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c1-3-5(6(7)9)10-4(2)8-3/h1-2H3,(H2,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVZDOEYIBDCBQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=N1)C)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![ethyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate](/img/structure/B161163.png)










![Ethyl 4-[(5,5,8,8-tetramethyl-6,7-dihydronaphthalene-2-carbonyl)amino]benzoate](/img/structure/B161189.png)